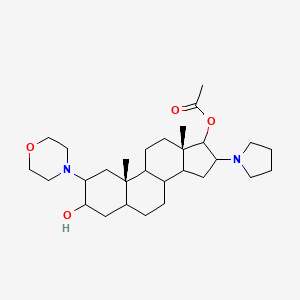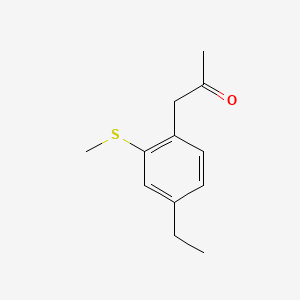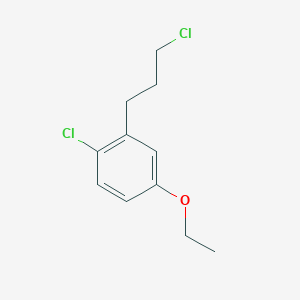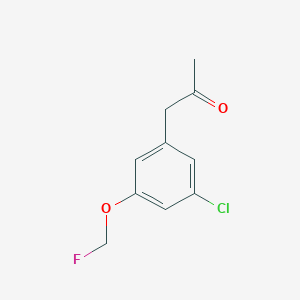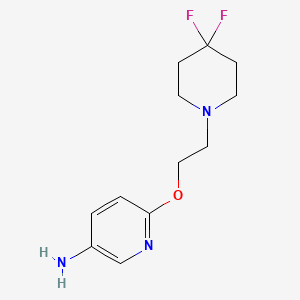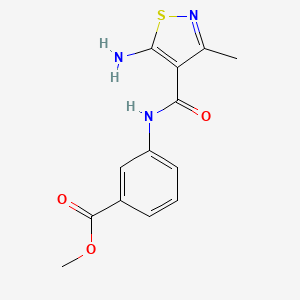
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a complex organic compound that features a benzoate ester linked to an isothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated compounds under controlled conditions.
Coupling with Benzoate: The final step involves coupling the amino-substituted isothiazole with methyl 3-carboxamidobenzoate under esterification conditions, typically using catalysts like sulfuric acid or other strong acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoate ester, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole derivatives.
Applications De Recherche Scientifique
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-methylisothiazole hydrochloride
- 3-Methylisothiazol-5-amine hydrochloride
Uniqueness
Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to its specific structure, which combines the properties of both the benzoate ester and the isothiazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H13N3O3S |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
methyl 3-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H13N3O3S/c1-7-10(11(14)20-16-7)12(17)15-9-5-3-4-8(6-9)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17) |
Clé InChI |
VHGDILASFHRAIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



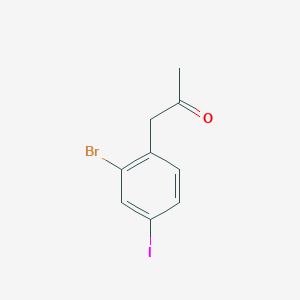

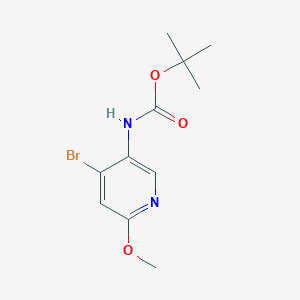
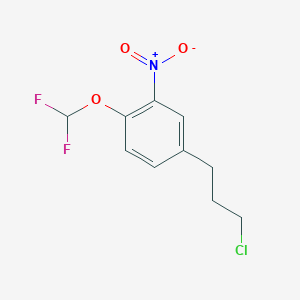
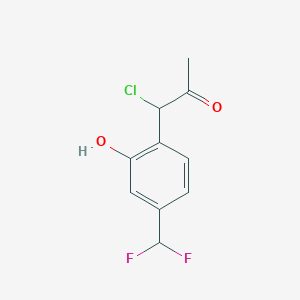
![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
